4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
Description
This compound belongs to the 1,3-oxazol-5-amine class, characterized by a central oxazole ring substituted with a 4-chlorobenzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and an N-[(pyridin-3-yl)methyl]amine at position 3. The 4-chlorobenzenesulfonyl group enhances electrophilicity, while the furan ring contributes to π-π stacking interactions.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWDJQPUPFLYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.9 g/mol. The structure features a sulfonamide group , a furan ring , and a pyridine moiety , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O5S |
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide |
| InChI Key | OMRGBDHLMINFQR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that the sulfonamide group enhances binding affinity to target proteins, potentially leading to inhibition or modulation of their activities. For example, it has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that derivatives of sulfonamides can significantly reduce cell viability in various cancer cell lines, suggesting a potential for therapeutic use in oncology .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that related compounds exhibit strong AChE inhibitory activity with IC50 values significantly lower than standard drugs .
Antibacterial Properties
Preliminary antibacterial screening has revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines, indicating a promising avenue for drug development .
- Enzyme Inhibition : In a comparative study of several oxadiazole derivatives, the target compound showed superior AChE inhibition compared to other tested compounds, supporting its potential as a therapeutic agent for neurological disorders .
- Antibacterial Activity : A recent investigation into the antibacterial effects of synthesized compounds revealed that several analogs displayed potent activity against resistant strains, highlighting the need for further development in this area .
Comparative Analysis
To further understand the unique properties of This compound , it is beneficial to compare it with similar compounds:
| Compound Name | Anticancer Activity | AChE Inhibition | Antibacterial Activity |
|---|---|---|---|
| 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-amine | High | Moderate | Moderate |
| 5-{1-[4-chlorophenyl)sulfonyl]-1H-pyrazole derivatives | Moderate | High | Strong |
| 1,3,4-Oxadiazole derivatives | High | Very High | Weak |
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Role of Furan vs. Phenyl : The furan-2-yl group’s oxygen atom may engage in hydrogen bonding, unlike phenyl derivatives, which rely on hydrophobic interactions .
- Amine Substituent Impact : The pyridinylmethyl group’s nitrogen enables protonation at physiological pH, improving solubility and membrane permeability relative to fluorophenyl or alkoxypropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
